Methyltetrazine-NHS ester

Description

Historical Context and Development

The development of methyltetrazine-N-hydroxysuccinimide ester emerged from the broader evolution of tetrazine bioorthogonal chemistry, which has its roots in the foundational work on inverse electron-demand Diels-Alder reactions. The historical trajectory of tetrazine chemistry began with the recognition that these electron-deficient heterocycles could participate in rapid cycloaddition reactions with electron-rich dienophiles. Research efforts focused on improving tetrazine synthetic methodology and expanding the repertoire of dienophile substrates have been instrumental in advancing this field.

The Fox research group played a crucial role in establishing tetrazine ligation as the fastest known bioorthogonal reaction, with their work leading to broad applications across chemical biology, medicine, nuclear medicine, and material science. The development of general methods for synthesizing trans-cyclooctenes, molecules of high importance to bioorthogonal chemistry, further accelerated the advancement of tetrazine-based reagents. More recently, collaborative efforts have focused on developing methods for activating rapid bioorthogonal chemistry through enzymatic or long wavelength photocatalytic activation of tetrazine ligation, forming the basis for new catalytic approaches to in vivo prodrug activation.

The specific development of methyltetrazine-N-hydroxysuccinimide ester represents a strategic combination of the exceptional kinetics of tetrazine chemistry with the well-established reactivity of N-hydroxysuccinimide esters toward primary amines. This heterobifunctional design addresses the need for reagents that can efficiently modify biomolecules while maintaining the rapid kinetics characteristic of tetrazine bioorthogonal reactions.

Chemical Classification and Nomenclature

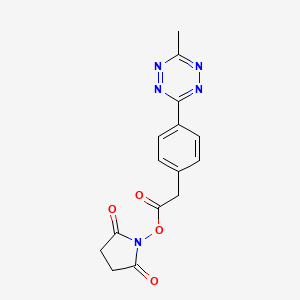

Methyltetrazine-N-hydroxysuccinimide ester belongs to the class of heterobifunctional bioconjugation reagents, specifically categorized as a tetrazine-N-hydroxysuccinimide ester crosslinker. The compound is systematically named as 2,5-dioxo-1-pyrrolidinyl 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzeneacetate, reflecting its structural composition that includes both the tetrazine heterocycle and the N-hydroxysuccinimide ester functionality.

The molecular specifications of methyltetrazine-N-hydroxysuccinimide ester are well-characterized across multiple sources. The compound has a molecular formula of C₁₅H₁₃N₅O₄ and a molecular weight of 327.29 daltons. The Chemical Abstracts Service registry number is 1644644-96-1, providing a unique identifier for this specific compound. The compound typically appears as a red crystalline solid, with the characteristic color arising from the extended conjugation within the tetrazine ring system.

| Property | Specification |

|---|---|

| Molecular Formula | C₁₅H₁₃N₅O₄ |

| Molecular Weight | 327.29 g/mol |

| Chemical Abstracts Service Number | 1644644-96-1 |

| Physical Form | Red crystalline solid |

| Purity | >95% by High Performance Liquid Chromatography |

| Solubility | Tetrahydrofuran, Dichloromethane, Dimethylformamide, Dimethyl sulfoxide |

The structural architecture of methyltetrazine-N-hydroxysuccinimide ester features a methyltetrazine moiety connected through a benzyl linker to an N-hydroxysuccinimide ester group. This design enables the compound to function as a heterobifunctional crosslinker, with the tetrazine end participating in inverse electron-demand Diels-Alder cycloaddition reactions and the N-hydroxysuccinimide ester end reacting specifically with primary amines.

Significance in Bioconjugation Chemistry

Methyltetrazine-N-hydroxysuccinimide ester occupies a central position in modern bioconjugation chemistry due to its unique combination of exceptional reactivity and biocompatibility. The compound enables bioorthogonal reactions that occur efficiently under mild buffer conditions without requiring accessory reagents such as copper catalysts or reducing agents. This characteristic makes it particularly valuable for applications involving live cells and biological systems where harsh reaction conditions would be detrimental.

The bioorthogonal nature of methyltetrazine-N-hydroxysuccinimide ester stems from its chemoselectivity, as tetrazines and alkynes do not react or interfere with other functional groups found in biological samples but conjugate to one another with high efficiency. This selectivity is crucial for applications in complex biological environments where numerous competing functional groups are present. The inverse-electron demand Diels-Alder chemistry facilitated by the tetrazine moiety represents the fastest bioorthogonal ligation available, with unprecedented kinetics that enable rapid conjugation under physiological conditions.

The N-hydroxysuccinimide ester functionality provides a well-established mechanism for amine-reactive coupling, enabling efficient conjugation with biomolecules such as proteins, peptides, and nucleic acids. This reactivity is particularly useful for modifying lysine residues in proteins or aminosilane-coated surfaces, forming stable covalent bonds under neutral or slightly basic conditions. The short spacer arm of methyltetrazine-N-hydroxysuccinimide ester adds minimal mass to modified molecules, making it suitable for applications where maintaining the native properties of the target biomolecule is critical.

In pharmaceutical research and development, methyltetrazine-N-hydroxysuccinimide ester plays a crucial role in enabling innovative strategies for drug delivery, bioimaging, and targeted therapeutics. Through rapid inverse electron-demand Diels-Alder reactions with trans-cyclooctene-tagged molecules, the compound allows for site-specific modification, enhancing the precision and efficacy of drug candidates. Its applications in constructing fluorescent probes, radiolabeled tracers, and targeted nanoparticles contribute significantly to advancing understanding of disease mechanisms and treatment modalities.

Comparative Positioning Within Tetrazine Chemistry

Within the broader landscape of tetrazine chemistry, methyltetrazine-N-hydroxysuccinimide ester occupies a distinctive position due to its stability and reactivity profile. Comparative studies have demonstrated that methyltetrazine derivatives generally exhibit intermediate kinetics compared to hydrogen-substituted tetrazines, which show exceptionally fast reaction rates. Research investigating a series of tetrazines for bioorthogonal applications revealed that electron-withdrawing groups attached to the tetrazine ring result in faster kinetics, while electron-donating groups lead to slower cycloaddition reactions.

The methyl substituent in methyltetrazine-N-hydroxysuccinimide ester provides enhanced stability compared to unsubstituted tetrazines while maintaining sufficient reactivity for bioorthogonal applications. This balance between stability and reactivity is particularly important for applications requiring extended storage or prolonged reaction times. Methyltetrazine-N-hydroxysuccinimide ester is recognized as one of the most stable tetrazines commercially available, with stabilization provided by both the electron-donating methyl group and the electron-donating alkoxy substituent on the aromatic ring.

Kinetic studies comparing various tetrazine derivatives have provided quantitative insights into the reactivity patterns of these compounds. When reacting with trans-cyclooctene, hydrogen-substituted tetrazines demonstrate second-order rate constants up to 30,000 M⁻¹s⁻¹, while methyltetrazine derivatives typically exhibit somewhat lower but still exceptionally fast rates. Even the slowest measured tetrazine derivatives maintain rates around 210 M⁻¹s⁻¹, which are still much faster than reactions with norbornene and sufficient for pre-targeted cell labeling studies.

| Tetrazine Type | Rate Constant with trans-cyclooctene (M⁻¹s⁻¹) | Stability Profile |

|---|---|---|

| Hydrogen-substituted | Up to 30,000 | Moderate |

| Methyltetrazine | 1,000-10,000 | High |

| Electron-withdrawing substituted | 5,000-20,000 | Variable |

| Electron-donating substituted | 200-1,000 | High |

The development of fluorogenic tetrazine probes has further highlighted the unique properties of methyltetrazine derivatives. Through the coupling of tetrazine with various fluorophore skeletons, researchers have generated probes that are stable and highly quenched in solution but exhibit significant fluorescence enhancement after reacting with dienophiles. The greatest turn-on ratios, reaching up to 400-fold, have been observed with certain tetrazine-fluorophore combinations, demonstrating the potential for highly sensitive detection applications.

In the context of synthetic accessibility, methyltetrazine-N-hydroxysuccinimide ester benefits from established synthetic methodologies for tetrazine preparation. The development of nickel triflate-catalyzed synthesis has enabled the preparation of asymmetric monosubstituted tetrazines in high yields on gram-scale synthesis, significantly improving the practical accessibility of these compounds. Alternative methods involving acylhydrazides have also been developed for synthesizing both symmetric and asymmetric tetrazines with electron-withdrawing groups and aliphatic substituents.

The expanding repertoire of tetrazine bioorthogonal chemistry continues to drive innovations in the field, with methyltetrazine-N-hydroxysuccinimide ester serving as a key representative of the mature state of this technology. The compound exemplifies the successful translation of fundamental chemical reactivity principles into practical bioconjugation tools that meet the demanding requirements of biological applications. As the field transitions from proof-of-concept studies to preclinical applications, methyltetrazine-N-hydroxysuccinimide ester stands as a validated platform for further development and optimization.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O4/c1-9-16-18-15(19-17-9)11-4-2-10(3-5-11)8-14(23)24-20-12(21)6-7-13(20)22/h2-5H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHJLZOOHNOUCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylic Acid Activation via Halophosphoric Acid Esters

The foundational method for NHS ester synthesis involves activating carboxylic acids with halophosphoric acid esters. As detailed in [US Patent 5,734,064A], diphenyl chlorophosphate serves as a coupling agent to mediate the reaction between methyltetrazine carboxylic acid and NHS in anhydrous solvents such as dichloromethane (CH₂Cl₂) or ethyl acetate. The general mechanism proceeds as follows:

-

Activation : Methyltetrazine carboxylic acid (1 equiv) is combined with NHS (1.2 equiv) in CH₂Cl₂ under inert atmosphere.

-

Coupling Agent Addition : Diphenyl chlorophosphate (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (Et₃N, 2.5 equiv) to neutralize HCl byproducts.

-

Reaction Completion : The mixture is stirred at 50°C for 1–2 hours, monitored by thin-layer chromatography (TLC) for consumption of the starting acid.

This method achieves yields exceeding 90% for analogous aryl carboxylic acids, as demonstrated in the synthesis of 4-toluic acid succinimidyl ester. For methyltetrazine derivatives, slight modifications—such as extended reaction times or elevated temperatures—may be necessary due to steric and electronic effects of the tetrazine ring.

Stepwise Synthesis from Methyltetrazine Precursors

A modular approach reported in [RSC Supporting Information] involves synthesizing this compound via intermediate Boc-protected amines (Fig. 1):

-

Boc Protection : 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol is treated with di-tert-butyl dicarbonate (Boc₂O) in CH₂Cl₂, yielding a Boc-protected intermediate (90% yield).

-

Methacrylation : The intermediate reacts with methacryloyl chloride in CH₂Cl₂/Et₃N, forming a methacrylate derivative.

-

Iodination and Cyclization : Subsequent iodination with I₂/sodium p-toluenesulfinate generates a reactive intermediate, which undergoes cyclization with Et₃N to form the tetrazine core.

-

NHS Ester Formation : The deprotected amine is coupled with NHS using diphenyl chlorophosphate, as described in Section 1.1.

This route, while lengthier, ensures precise control over tetrazine functionalization and is preferred for applications requiring defined spacer arms.

Reaction Optimization and Critical Parameters

Solvent and Base Selection

This compound synthesis demands anhydrous, aprotic solvents to prevent hydrolysis of the NHS ester. CH₂Cl₂ and ethyl acetate are optimal due to their compatibility with phosphoric acid esters. Triethylamine remains the base of choice for neutralizing HCl, though sodium bicarbonate (NaHCO₃) is viable in biphasic systems (e.g., ethyl acetate/water).

Temperature and Stoichiometry

Elevated temperatures (50–60°C) accelerate activation but risk NHS degradation. A 1:1.2 molar ratio of carboxylic acid to NHS balances reactivity and cost. Excess coupling agent (1.2–1.5 equiv) ensures complete activation, particularly for sterically hindered acids like methyltetrazine carboxylic acid.

Purification and Characterization

Workup and Isolation

Post-reaction workup involves sequential washes with:

Analytical Validation

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (300 MHz, CDCl₃) : Peaks at δ 7.72 (d, J = 8.1 Hz, 2H, ArH), 4.30 (t, J = 4.5 Hz, 2H, OCH₂), 3.65–3.55 (m, 8H, PEG chain).

Liquid Chromatography-Mass Spectrometry (LC-MS) : -

m/z: 327.29 [M+H]⁺, consistent with the molecular formula C₁₅H₁₃N₅O₄.

| Property | Value |

|---|---|

| Molecular Weight | 327.29 g/mol |

| CAS Number | 1644644-96-1 |

| Solubility | DMSO, DMF, CH₂Cl₂, THF |

| Purity (HPLC) | >95% |

| Storage Conditions | –20°C, desiccated |

Challenges and Troubleshooting

-

Low Yields : Often due to incomplete activation. Remedies include increasing coupling agent stoichiometry or reaction time.

-

Hydrolysis : Trace water quenches the NHS ester. Rigorous drying of solvents and reagents is essential.

-

Byproduct Formation : Column chromatography effectively removes succinimide byproducts .

Chemical Reactions Analysis

Types of Reactions: Methyltetrazine-N-hydroxysuccinimide ester primarily undergoes substitution reactions. The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, making it suitable for modifying biomolecules.

Common Reagents and Conditions:

Reagents: Primary amines, such as lysine residues or aminosilane-coated surfaces.

Conditions: Neutral or slightly basic pH, typically around pH 7-8, at room temperature.

Major Products: The major product formed from the reaction of Methyltetrazine-N-hydroxysuccinimide ester with primary amines is a stable amide bond. This covalent bond is robust and resistant to hydrolysis, making it ideal for bioconjugation applications.

Scientific Research Applications

Bioconjugation

Bioconjugation involves attaching biomolecules, such as proteins or antibodies, to surfaces or other molecules. Methyltetrazine-NHS ester is particularly effective in this area due to its ability to form stable covalent bonds with primary amines. This property enhances the development of targeted therapies and diagnostics .

- Case Study : In a study on site-selective protein modification, this compound was used to successfully modify antibodies. The resulting conjugates exhibited higher molecular weights, confirming successful bioconjugation through SDS-PAGE analysis .

Drug Development

In pharmaceutical research, this compound serves as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras). These compounds exploit the ubiquitin-proteasome system to selectively degrade target proteins, offering a novel approach to drug design.

- Mechanism : The NHS ester group reacts specifically with primary amines, allowing for the formation of stable linkers that improve the pharmacokinetic properties and bioavailability of drug candidates .

Diagnostics

This compound is utilized in creating assays for detecting specific biomolecules. Its ability to form stable conjugates enhances the sensitivity and specificity of diagnostic tools used in various diseases.

- Application Example : The compound has been incorporated into fluorescent labeling protocols, allowing real-time visualization of cellular processes critical for drug discovery and cell biology research .

Research in Neuroscience

This compound is also employed in neuroscience research to study neurochemical pathways. By facilitating the attachment of probes or labels to biomolecules involved in neural signaling, researchers can gain insights into brain functions and disorders.

- Impact : The use of this compound in neuropharmacology has contributed to advancements in understanding how specific proteins influence neural activity .

Mechanism of Action

The mechanism of action of Methyltetrazine-N-hydroxysuccinimide ester involves the formation of covalent bonds with primary amines. The N-hydroxysuccinimide ester group reacts with the amine group to form a stable amide bond. The methyltetrazine moiety can further react with trans-cyclooctenes through an inverse electron-demand Diels-Alder reaction, enabling bioorthogonal labeling and conjugation.

Comparison with Similar Compounds

Solubility and Reactivity

- In contrast, Methyltetrazine-PEG4-NHS ester and Methyltetrazine-Sulfo-NHS ester are water-compatible, enabling direct use in physiological buffers .

- PEGylated variants (e.g., PEG4, PEG12, PEG24) exhibit enhanced solubility and reduced aggregation, critical for applications like drug delivery and live-cell imaging .

Reaction Efficiency

- The methyl group in Methyltetrazine derivatives accelerates IEDDA reactions with TCO compared to non-methylated tetrazines (e.g., Tetrazine-NHS ester) .

- Methyltetrazine-Sulfo-NHS ester combines rapid click chemistry with amine-reactive coupling in water, ideal for labeling sensitive biomolecules without organic solvents .

Research Findings and Practical Considerations

- Storage Stability : this compound degrades in aqueous or humid conditions; PEGylated variants are more stable in solution .

- Mass Addition: Non-PEGylated this compound adds minimal mass (~230 Da to modified molecules), advantageous for mass-sensitive applications .

- Reaction Protocols : For aqueous workflows, this compound requires co-solvents (e.g., DMSO in sodium borate buffer), whereas Sulfo-NHS or PEGylated derivatives can be used directly .

Biological Activity

Methyltetrazine-NHS ester, also known as CCT-1128, is a prominent compound in bioconjugation chemistry, particularly noted for its amine-reactive properties. This article delves into the biological activity of this compound, exploring its chemical characteristics, mechanisms of action, applications in research, and relevant case studies.

Chemical Characteristics

This compound is characterized by the following properties:

- Molecular Formula : C₁₅H₁₃N₅O₄

- Molecular Weight : 327.29 g/mol

- CAS Number : 1644644-96-1

- Appearance : Red crystalline solid

- Purity : >95% (HPLC)

- Solubility : Soluble in DMSO, DMF, DCM, and THF; poor solubility in aqueous buffers .

The compound features a heterobifunctional structure that includes an NHS ester moiety and a tetrazine component. The NHS ester facilitates the formation of stable covalent bonds with primary amines at neutral or slightly basic pH, making it particularly useful for protein labeling and conjugation .

The primary mechanism of action involves the inverse-electron demand Diels-Alder (iEDDA) reaction , where Methyltetrazine reacts with trans-cyclooctene (TCO) derivatives. This reaction is characterized by exceptional kinetics (rate constants exceeding ), allowing for rapid and selective bioconjugation under mild conditions .

Reaction Overview

- Formation of Covalent Bonds : The NHS ester reacts with primary amines (e.g., lysine residues in proteins) to form stable amide bonds.

- Bioorthogonal Reaction : The tetrazine moiety undergoes a cycloaddition reaction with TCO, allowing for selective labeling without interfering with other functional groups present in biological samples.

Applications in Research

This compound has diverse applications in biochemical research:

- Protein Labeling : It is extensively used for modifying proteins and peptides, facilitating studies on protein interactions and dynamics.

- Live-cell Imaging : The rapid reaction kinetics make it suitable for real-time monitoring of biological processes in living cells.

- Therapeutic Conjugates : It is employed in the development of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras), enhancing targeted therapy approaches .

Case Study 1: Protein Interaction Studies

In a study investigating protein interactions, researchers utilized this compound to label specific lysine residues on proteins. This allowed for the visualization of protein dynamics using fluorescence microscopy. The results demonstrated that the compound effectively formed stable linkages without disrupting protein function, highlighting its utility in studying complex biological systems .

Case Study 2: In Vivo Imaging

Another significant application involved using this compound in conjunction with PET imaging agents. Researchers synthesized a radiolabeled compound using this ester to track tumor uptake in preclinical models. The imaging results indicated high specificity and low background signal, confirming the compound's potential for clinical imaging applications .

Comparative Analysis with Other Bioorthogonal Reagents

The following table compares this compound with other commonly used bioorthogonal reagents:

| Compound | Reaction Type | Kinetics (s^{-1}) | Solubility | Applications |

|---|---|---|---|---|

| This compound | iEDDA | >800 | DMSO, DMF | Protein labeling, live-cell assays |

| Dibenzocyclooctyne | iEDDA | ~10 | DMSO | Protein conjugation |

| Azide-Alkyne | Cu-catalyzed cycloaddition | Slow | Aqueous buffers | General bioconjugation |

This table illustrates that this compound stands out due to its rapid kinetics and high specificity for primary amines, making it a valuable tool in modern biochemical research.

Q & A

Q. What is the structural composition of Methyltetrazine-NHS ester, and how does it influence reactivity?

this compound consists of a methyltetrazine core linked to an N-hydroxysuccinimide (NHS) ester via a short spacer. The methyltetrazine group enables bioorthogonal "click chemistry" with trans-cyclooctene (TCO) derivatives, while the NHS ester reacts selectively with primary amines (e.g., lysine residues) under neutral or slightly basic conditions to form stable amide bonds . The short spacer minimizes steric hindrance, enhancing reaction efficiency .

Q. What are the optimal storage and handling conditions for this compound?

Store the compound at -20°C under inert gas (e.g., argon) to prevent hydrolysis and degradation. Avoid freeze-thaw cycles, moisture, and light exposure. For short-term use, aliquots dissolved in dry DMSO or DMF are stable for weeks at -20°C .

Q. How is this compound typically used in protein labeling?

The NHS ester reacts with primary amines (e.g., lysine side chains) at pH 7.5–8.5, while the methyltetrazine group enables subsequent bioorthogonal ligation with TCO-modified probes (e.g., fluorophores). A standard protocol involves:

Q. What are common pitfalls in aqueous reactions with this compound?

Due to poor aqueous solubility, the reagent is best used in organic solvents (e.g., DMSO, DMF) or with PEG-modified derivatives (e.g., Methyltetrazine-PEG4-NHS ester) to enhance water solubility . Precipitation in aqueous buffers can reduce labeling efficiency.

Advanced Research Questions

Q. How can this compound be optimized for live-cell labeling without cytotoxicity?

For live-cell applications, use short reaction times (30–60 minutes) and low reagent concentrations (≤50 µM). A validated protocol involves:

Q. What strategies improve reaction yields in complex biological systems (e.g., serum-containing media)?

Competitive amines in serum (e.g., albumin) can reduce labeling efficiency. Strategies include:

Q. How do solubility differences between this compound derivatives affect experimental outcomes?

Non-PEGylated this compound (C15H13N5O4, MW 327.3) aggregates in aqueous buffers, limiting its utility for protein labeling. In contrast, PEGylated derivatives (e.g., Methyltetrazine-PEG4-NHS ester, MW 533.5) improve water solubility and reduce protein aggregation, enabling higher labeling efficiency in physiological conditions .

Q. How can researchers resolve contradictions in bioorthogonal reaction kinetics reported in literature?

Discrepancies in reaction rates may arise from:

- pH variations : Methyltetrazine-TCO reactions proceed faster at pH 6.5–7.5 compared to alkaline conditions.

- Steric hindrance : Bulky PEG spacers (e.g., PEG4 vs. PEG12) slow reaction kinetics.

- Validate kinetics using standardized assays (e.g., HPLC monitoring of TCO conjugate formation) under controlled conditions .

Q. What advanced applications leverage this compound for multiplexed experiments?

In genome folding studies, this compound is used to label amine-modified DNA oligonucleotides ("Clicktags") for multiplexed tracking of chromatin interactions. A key protocol includes:

Q. How does this compound perform in in vivo pretargeted therapies?

In pretargeted alpha therapy, this compound-functionalized polymers bind to TCO-modified antibodies, enabling targeted delivery of radionuclides (e.g., astatine-211). Optimized polymers achieve 5–15% lysine substitution with methyltetrazine while maintaining structural integrity for tumor targeting .

Methodological Notes

- Synthesis & Purification : Crude this compound can be purified via reversed-phase HPLC (C18 column, acetonitrile/water gradient) to ≥95% purity .

- Quality Control : Verify labeling efficiency using MALDI-TOF (for proteins) or absorbance at 520 nm (tetrazine-specific λmax) .

- Troubleshooting : Poor reactivity may indicate hydrolysis of the NHS ester—always prepare fresh DMSO stock solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.